(2-Bromo-6-chlorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-6-chlorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7BrClNO2S. It is characterized by the presence of bromine, chlorine, and a methanesulfonamide group attached to a phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-chlorophenyl)methanesulfonamide typically involves the reaction of 2-bromo-6-chlorobenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is often purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-chlorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(2-Bromo-6-chlorophenyl)methanesulfonamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Bromo-6-chlorophenyl)methanesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4-chlorophenyl)methanesulfonamide
- (2-Bromo-6-fluorophenyl)methanesulfonamide
- (2-Chloro-6-bromophenyl)methanesulfonamide
Uniqueness
(2-Bromo-6-chlorophenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H7BrClNO2S |
---|---|
Molecular Weight |
284.56 g/mol |
IUPAC Name |
(2-bromo-6-chlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7BrClNO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
InChI Key |
LDCUEVCPJKCLNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CS(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.